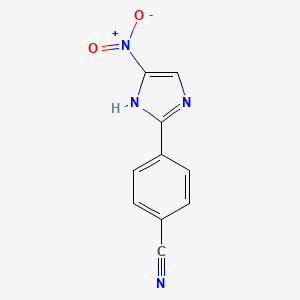

4-(5-nitro-1H-imidazol-2-yl)benzonitrile

Description

4-(5-Nitro-1H-imidazol-2-yl)benzonitrile is a nitro-functionalized benzimidazole derivative characterized by a nitrile group at the para position of the benzene ring and a nitro group at the 5-position of the imidazole moiety. Its molecular formula is C₁₀H₆N₄O₂, with a molecular weight of 214.18 g/mol. The compound’s structure combines the electron-withdrawing nitro group, which enhances reactivity in electrophilic substitution reactions, and the nitrile group, which serves as a versatile functional handle for further derivatization (e.g., forming amides or triazoles) .

Properties

IUPAC Name |

4-(5-nitro-1H-imidazol-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O2/c11-5-7-1-3-8(4-2-7)10-12-6-9(13-10)14(15)16/h1-4,6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNRCMRRJLELAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=C(N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Suzuki-Miyaura Cross-Coupling

The most robust method involves bromination of 4(5)-nitroimidazole followed by regioselective cross-coupling.

Bromination of 4(5)-Nitroimidazole

Treatment of 4(5)-nitroimidazole with elemental bromine (3 equiv.) in aqueous NaHCO₃ at 65°C for 6 hours yields 2,4-dibromo-5-nitro-1H-imidazole (80% yield). This reaction proceeds via electrophilic aromatic substitution, with bromine preferentially attacking the electron-deficient positions 2 and 4 due to the nitro group’s meta-directing effects.

Suzuki-Miyaura Coupling at Position 2

The dibrominated intermediate undergoes palladium-catalyzed cross-coupling with 4-cyanophenylboronic acid. Optimized conditions include:

-

Catalyst : Pd(PPh₃)₄ (4 mol%)

-

Base : Na₂CO₃ (3 equiv.)

-

Solvent : DME/EtOH/H₂O (4:1:1)

-

Temperature : 80°C, 12 hours

This step substitutes the bromine at position 2, yielding 2-(4-cyanophenyl)-4-bromo-5-nitro-1H-imidazole (75–85% yield). Regioselectivity arises from the greater reactivity of position 2 due to reduced steric hindrance.

Dehalogenation at Position 4

Removing the residual bromine at position 4 necessitates mild reducing conditions to preserve the nitro group. Catalytic transfer hydrogenation with ammonium formate and 10% Pd/C in methanol (25°C, 2 hours) achieves 90% conversion to the target compound.

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, NaHCO₃, H₂O, 65°C, 6 h | 80 |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/EtOH/H₂O | 85 |

| Dehalogenation | NH₄HCO₂, Pd/C, MeOH, 25°C | 90 |

Three-Component Condensation with Post-Synthetic Nitration

An alternative route adapts CuI-catalyzed imidazole synthesis, though nitration introduces challenges.

Imidazole Formation

Reacting 4-cyanobenzaldehyde (1 mmol), benzil (1 mmol), and NH₄OAc (3 mmol) with CuI (15 mol%) in refluxing BuOH (7 mL, 20 minutes) yields 2-(4-cyanophenyl)-4,5-diphenyl-1H-imidazole (88% yield).

Nitration at Position 5

Nitrating the intermediate with fuming HNO₃ (2 equiv.) in H₂SO₄ at 0°C for 1 hour introduces the nitro group. However, regioselectivity is poor, yielding a 3:1 mixture of 5-nitro and 4-nitro isomers (combined 70% yield). Chromatographic separation is required.

Limitations :

-

Low regioselectivity during nitration.

-

Multi-step purification reduces overall efficiency.

Mechanistic Insights

Cross-Coupling Pathway

The Suzuki-Miyaura reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The electron-withdrawing nitro group enhances electrophilicity at position 2, favoring coupling at this site.

Nitration Challenges

Electrophilic nitration of imidazoles is inherently difficult due to the ring’s electron-deficient nature. Position 5 is favored due to conjugation with the nitro group, but competing reactions at position 4 are common.

Comparative Analysis of Methods

| Parameter | Cross-Coupling Route | Three-Component Route |

|---|---|---|

| Total Yield (%) | 61 (over 3 steps) | 62 (over 2 steps) |

| Regioselectivity | High | Moderate |

| Purification Complexity | Moderate | High |

| Scalability | Excellent | Limited |

Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

4-(5-nitro-1H-imidazol-2-yl)benzonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the benzonitrile moiety.

Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Cyclization: Cyclization reactions may require acidic or basic conditions, depending on the desired product.

Major Products

Reduction: 4-(5-amino-1H-imidazol-2-yl)benzonitrile

Substitution: Various substituted derivatives depending on the nucleophile used

Cyclization: Complex heterocyclic compounds with potential biological activity

Scientific Research Applications

4-(5-nitro-1H-imidazol-2-yl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the nitroimidazole moiety.

Medicine: Explored as a potential therapeutic agent for various diseases, including infections and cancer.

Mechanism of Action

The mechanism of action of 4-(5-nitro-1H-imidazol-2-yl)benzonitrile is primarily related to its nitroimidazole moiety. Nitroimidazoles are known to undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components such as DNA. This makes them effective against anaerobic bacteria and certain cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Electronic and Reactivity Differences

- Nitro Group vs. Sulfanyl/Phenyl Groups: The nitro group in this compound is strongly electron-withdrawing, polarizing the imidazole ring and making it reactive toward nucleophilic attack.

- Nitrile vs. Trifluoromethyl : The nitrile group in the target compound allows for facile conversion to amines or carboxylic acids, whereas the trifluoromethyl group in Compound provides metabolic resistance and electronegativity, influencing binding affinity in drug-receptor interactions .

Spectral Characterization

- 1H NMR : The target compound’s aromatic protons resonate at δ 8.32–7.39 ppm (similar to Compound ), while the trifluoromethyl group in Compound causes upfield shifts due to electron-withdrawing effects .

- Mass Spectrometry : The nitrile group in all compounds produces a distinct [M+H]+ peak, with molecular weights confirmed via HRMS (e.g., 203.0572 for Compound vs. 214.18 for the target) .

Q & A

Q. What are the common synthetic routes for 4-(5-nitro-1H-imidazol-2-yl)benzonitrile, and how are reaction conditions optimized?

The synthesis typically involves coupling a nitroimidazole precursor with a benzonitrile derivative. Key steps include:

- Nitroimidazole preparation : Starting from 5-nitro-1H-imidazole, nitration or functionalization is performed under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

- Cross-coupling : Suzuki-Miyaura or Ullmann-type couplings are employed to attach the benzonitrile moiety. Catalysts like Pd(PPh₃)₄ and ligands (e.g., bipyridine) enhance efficiency .

- Optimization : Solvent choice (DMF or THF), temperature (80–120°C), and reaction time (12–24 hrs) are critical for yield improvement. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are used to characterize this compound, and what key data are obtained?

- 1H/13C NMR : Assigns proton environments (e.g., imidazole ring protons at δ 7.2–8.5 ppm) and carbon types (nitrile carbon at ~110 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C-N bond in imidazole: ~1.32 Å) and torsion angles, validated using SHELX software .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 243.08) .

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Kinase inhibition assays : Measures IC₅₀ values using ATP-binding competition in enzyme-linked immunosorbent assays (ELISA) .

- Antimicrobial screening : Disk diffusion assays against E. coli or S. aureus assess zone-of-inhibition diameters .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize synthesis pathways?

- DFT calculations : Model transition states for cross-coupling reactions to identify energy barriers (e.g., B3LYP/6-31G* level). Solvent effects are simulated using COSMO-RS .

- Molecular docking : Predicts binding affinities to biological targets (e.g., kinase active sites) via AutoDock Vina, guiding structural modifications .

Q. What strategies resolve crystallographic data discrepancies during structure refinement?

- SHELXL refinement : Adjusts parameters like thermal displacement (Uᵢₛₒ) and occupancy factors. R-factors below 5% indicate high accuracy .

- Twinned data handling : Uses HKL-2/3 to deconvolute overlapping reflections in cases of crystal twinning .

Q. How does substituent variation on the imidazole ring affect electronic properties and bioactivity?

- Electron-withdrawing groups (e.g., NO₂) : Increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., cysteine in kinases) .

- Hammett constants (σ) : Correlate substituent effects with reaction rates (e.g., σₚ for nitro: +1.27) in SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.